Dihydrocapsaicin

Metabolism Analytical Chemistry Biomarkers

For metabolism and exposure studies, pure Dihydrocapsaicin is essential due to its unique aliphatic hydroxylated metabolite (m/z 322); impure standards lead to inaccurate quantification. In cancer research (e.g., A549 lung carcinoma), it offers enhanced cytotoxic potency versus capsaicin. For electrophysiology, it serves as a TRPV1-independent tool compound with identical potency to capsaicin. Formulators benefit from its 3.7% lower thermal degradation activation energy, critical for predicting shelf-life in heat-processed products.

Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
CAS No. 19408-84-5
Cat. No. B196133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocapsaicin
CAS19408-84-5
SynonymsN-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide;  8-Methyl-N-vanillylnonanamide;  6,7-Dihydrocapsaicin;  Dihydrocapsaicin; 
Molecular FormulaC18H29NO3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)
InChIKeyXJQPQKLURWNAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Dihydrocapsaicin (CAS 19408-84-5) – A Saturated Capsaicinoid with Distinct Physicochemical and Biological Properties for Analytical and Pharmacological Applications


Dihydrocapsaicin (DHC) is a naturally occurring capsaicinoid, constituting approximately 10–22% of the total capsaicinoid content in Capsicum species [1]. It is a saturated analog of capsaicin, lacking the double bond present in capsaicin's aliphatic side chain [2]. DHC is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, exhibiting potency comparable to capsaicin . The compound is a lipophilic, colorless to waxy solid with a molecular weight of 307.43 g/mol [1].

Why Dihydrocapsaicin Cannot Be Simply Replaced by Other Capsaicinoids in Research and Formulation


Although dihydrocapsaicin shares a core vanilloid structure with capsaicin and nordihydrocapsaicin, its saturated aliphatic side chain confers distinct physicochemical, metabolic, and biological properties that preclude simple substitution. Key differences include altered metabolic pathways leading to unique metabolites [1], differential cytotoxic potency in certain cell types [1], and variations in thermal degradation kinetics [2]. These factors directly impact assay reproducibility, formulation stability, and the interpretation of pharmacological data. Therefore, selecting the specific capsaicinoid is critical for ensuring experimental validity and achieving desired product performance.

Quantitative Evidence for Dihydrocapsaicin Differentiation in Assay and Formulation Selection


Comparative Metabolic Fate: Dihydrocapsaicin Generates Unique Phase I Metabolites Not Observed with Capsaicin

In vitro metabolism studies using human and pig liver cell fractions revealed that dihydrocapsaicin produces a unique aliphatic hydroxylated metabolite (m/z 322) not found in capsaicin metabolism. Conversely, capsaicin uniquely generates an aliphatic demethylation and dehydrogenation product (m/z 294). Both compounds form shared glycine and glutathione conjugates [1].

Metabolism Analytical Chemistry Biomarkers

Enhanced Cytotoxic Potency of Dihydrocapsaicin in Human Lung Carcinoma Cells Compared to Capsaicin

In human lung carcinoma A549 cells, dihydrocapsaicin demonstrated greater cytotoxic efficacy than capsaicin. DHC evoked pronounced cytoplasmic vacuolization and reduced cell viability more efficiently [1].

Cytotoxicity Cancer Biology Cell Viability

Distinct Thermal Degradation Kinetics: Dihydrocapsaicin Exhibits Lower Activation Energy than Capsaicin

Thermal degradation studies between 100°C and 210°C revealed that dihydrocapsaicin degrades with a lower activation energy (Eₐ) compared to capsaicin. The calculated activation energy for capsaicin is 87.2 kJ/mol, whereas for dihydrocapsaicin it is 84.0 kJ/mol [1].

Stability Kinetics Formulation

Nerve Conduction Inhibition: Dihydrocapsaicin Demonstrates Equipotent TRPV1-Independent Activity with Capsaicin

In frog sciatic nerve preparations, both capsaicin and dihydrocapsaicin inhibited compound action potentials (CAPs) in a concentration-dependent and reversible manner. The extent of inhibition was almost comparable between the two compounds, and this activity was demonstrated to be independent of TRPV1 channel activation [1][2].

Neuropharmacology Ion Channels Electrophysiology

Differential Cytotoxicity in Endothelial Cells: Dihydrocapsaicin Shows a Distinct Concentration-Response Profile

In endothelial cell viability assays, dihydrocapsaicin at concentrations up to 50 µM did not affect cell viability. Significant cytotoxicity was observed at 100 and 500 µM. In contrast, capsaicin only decreased cell viability at the highest tested concentration of 500 µM [1].

Endothelial Biology Toxicology Cardiovascular

Recommended Application Scenarios for Dihydrocapsaicin Based on Quantified Differentiation Evidence


Analytical Standard for Metabolism and Biomarker Studies

Due to the unique aliphatic hydroxylated metabolite (m/z 322) generated exclusively from dihydrocapsaicin, pure DHC is an essential analytical standard for LC-MS/MS method development and biomarker discovery in metabolism and exposure studies. Using impure or mixed standards would lead to inaccurate metabolite identification and quantification [1].

Cancer Research Requiring Higher Cytotoxic Potency

In experimental systems where a stronger cytotoxic response is desired, such as in certain cancer cell line studies (e.g., A549 lung carcinoma), dihydrocapsaicin offers enhanced potency compared to capsaicin. Researchers investigating cell death mechanisms should select DHC to maximize the observable phenotypic response [2].

Neuronal Excitability Studies of TRPV1-Independent Pathways

For electrophysiological studies examining TRPV1-independent inhibition of compound action potentials, dihydrocapsaicin serves as a valuable tool compound with potency identical to capsaicin. This allows for comparative studies to dissect the role of the vanilloid side chain in modulating neuronal activity [3][4].

Thermal Stability Testing and Formulation Development

Formulators developing heat-processed products containing capsaicinoids should account for the 3.7% lower activation energy of dihydrocapsaicin degradation. This kinetic data is essential for predicting shelf-life and ensuring product consistency in applications where thermal exposure occurs [5].

Technical Documentation Hub

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23 linked technical documents
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